

5,7-dimethoxyflavone herb drug interactions P-gp BCRP

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Compound Focus: 5,7-Dimethoxyflavone

CAS No.: 21392-57-4

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Key Herb-Drug Interaction Mechanisms of 5,7-DMF

The core mechanism of 5,7-DMF is the inhibition of ATP-binding cassette (ABC) efflux transporters, which increases the intracellular concentration and systemic exposure of various drugs [1].

Aspect	Findings on 5,7-DMF
Primary Molecular Targets	BCRP/ABCG2 and P-gp/ABCB1 [1] [2] [3]
Mechanism of Action	Inhibition of efflux transporter activity, increasing drug absorption and tissue distribution [1] [2] [3]
Key In Vitro Systems	Caco-2 cell monolayers; MDCK-II cells overexpressing human BCRP or P-gp [1] [2] [3]
Key In Vivo Models	Mouse models for pharmacokinetic and tissue distribution studies [2] [3]

Quantitative Data on Transporter Inhibition & Pharmacokinetic Effects

The following tables summarize critical quantitative data from key studies, which is essential for designing your experiments.

Table 1: In Vitro Inhibitory Potency of 5,7-DMF

Substrate	Transporter	Cell Model	Effect of 5,7-DMF	Key Metrics
Sorafenib [2] [3]	Bcrp1 (Mouse BCRP)	MDCK-II/Bcrp1	Significant increase in intracellular sorafenib	EC₅₀ = 8.78 µM [2]
³ H-Digoxin [1]	P-gp	Caco-2; MDCK-II/P-gp	Increased apical-to-basolateral transport; decreased efflux ratio	10 µg/mL extract & 5 µM 5,7-DMF [1]
³ H-Estrone-3-sulfate [1]	BCRP	Caco-2; MDCK-II/BCRP	Increased apical-to-basolateral transport; decreased efflux ratio	10 µg/mL extract & 5 µM 5,7-DMF [1]
Rosuvastatin [4]	BCRP/MRP2	Caco-2	Increased cellular accumulation and apical-to-basolateral transport	Co-incubation with inhibitor [4]

Table 2: In Vivo Pharmacokinetic Interactions with 5,7-DMF

Substrate Drug	Model	Dosing	Key Pharmacokinetic Change with 5,7-DMF
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| Sorafenib [2] [3] | Mouse | Sorafenib: 10 mg/kg 5,7-DMF: 75 mg/kg | **AUC** ↑ 73% (27,300 to 47,400 ng·h/mL); Increased **tissue distribution** in most organs [2] | | Mitoxantrone [3] | Mouse | Information not specified in abstract | Altered pharmacokinetics and tissue distribution [3] |

Experimental Models & Protocols

Here are detailed methodologies for key assays cited in the research, provided to support your experimental troubleshooting.

1. In Vitro Transporter Inhibition Assay using Caco-2 Cells This protocol is used to assess the effect of a compound on the bidirectional transport of a substrate [1] [4].

- **Cell Culture:** Seed Caco-2 cells on semi-permeable filter supports and culture for 21-28 days to form fully differentiated and polarized monolayers.
- **TEER Measurement:** Use transepithelial electrical resistance (TEER) measurement to confirm monolayer integrity before and after experiments.
- **Bidirectional Transport:**
 - **A to B Transport:** Add the test substrate (e.g., ^3H -Digoxin for P-gp, ^3H -Estrone-3-sulfate for BCRP) and the test inhibitor (5,7-DMF) to the apical compartment. Sample from the basolateral compartment over time.
 - **B to A Transport:** Add the substrate and inhibitor to the basolateral compartment. Sample from the apical compartment over time.
- **Analysis:** Quantify the substrate (e.g., via liquid scintillation counting or LC-MS/MS). Calculate the apparent permeability (P_{app}) and the **efflux ratio (B-to-A P_{app} / A-to-B P_{app})**. A significant decrease in the efflux ratio in the presence of 5,7-DMF indicates inhibition.

2. In Vitro Inhibition Assay using Transfected MDCK-II Cells This system evaluates interaction with a single, specific human transporter [1] [2] [3].

- **Cell Models:** Use MDCK-II parental cells as a control and MDCK-II cells stably transfected with human BCRP (MDCK-II/BCRP) or human P-gp (MDCK-II/P-gp).
- **Uptake/Efflux Assay:** Seed cells on filter supports. For an uptake assay, expose the cells' apical side to the substrate (e.g., sorafenib) with or without 5,7-DMF for a set time.
- **Cell Lysis:** After washing, lyse the cells.
- **Quantification:** Measure the intracellular concentration of the substrate. A significant increase in the presence of 5,7-DMF confirms transporter inhibition. An EC_{50} can be determined by testing a range of 5,7-DMF concentrations [2].

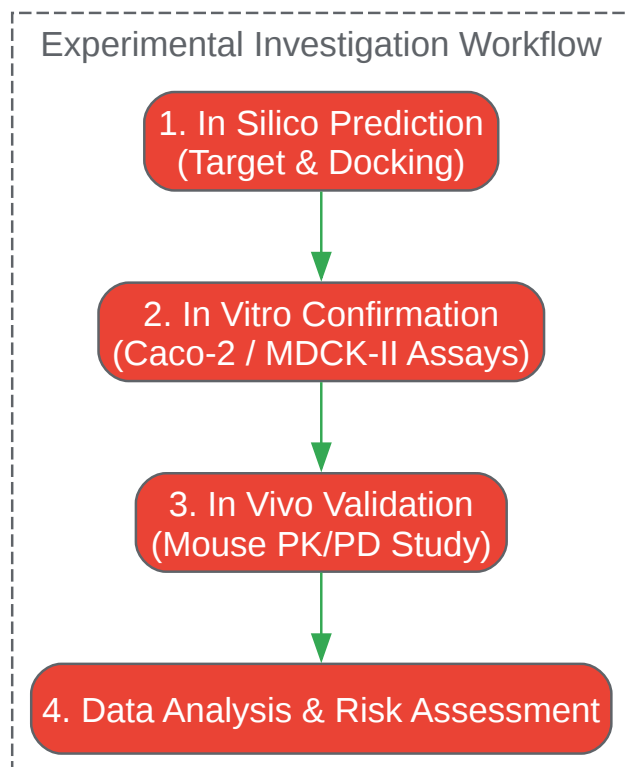
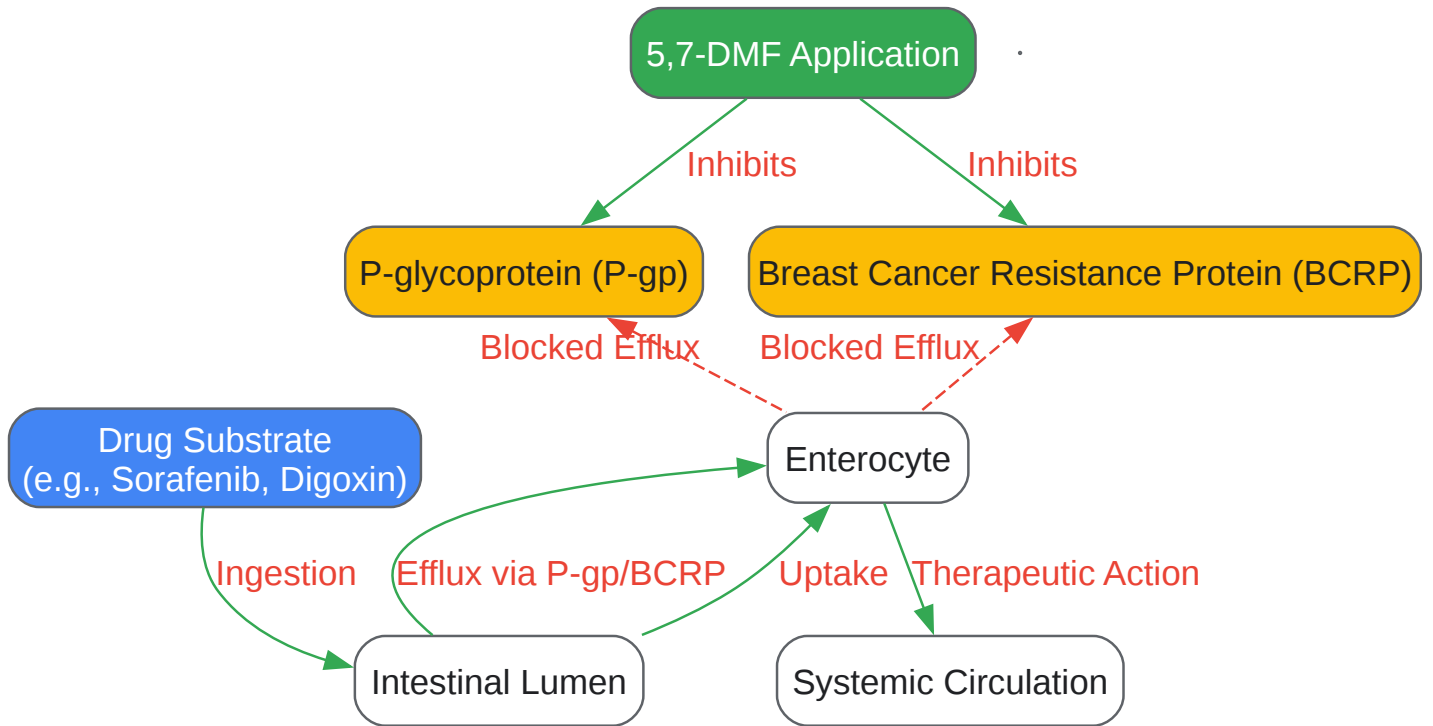
3. In Vivo Mouse Pharmacokinetic and Tissue Distribution Study This protocol assesses the real-world impact of 5,7-DMF on a drug's fate in the body [2] [3].

- **Animal Grouping:** Divide mice into at least two groups: a control group (substrate alone) and a treatment group (substrate + 5,7-DMF).
- **Dosing:** Co-administer the substrate (e.g., 10 mg/kg sorafenib orally or intravenously) and the inhibitor (e.g., 75 mg/kg 5,7-DMF). The route of administration should be justified.

- **Sample Collection:** Collect blood/plasma at multiple time points post-dose to determine the **plasma concentration-time profile**. At terminal time points, euthanize the animals and collect key tissues (e.g., liver, brain, kidneys, intestines).
- **Bioanalysis:** Process plasma and homogenized tissue samples to quantify the substrate and inhibitor concentrations using a validated method (e.g., LC-MS/MS).
- **Data Analysis:** Use non-compartmental analysis to calculate key PK parameters like AUC, C_{max}, and half-life. Compare these parameters and tissue concentrations between the control and treatment groups.

Mechanism of Action and Experimental Workflow

The diagram below illustrates the mechanism of 5,7-DMF and a logical workflow for investigating its effects.



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FAQs & Troubleshooting Guide

Q1: My in vitro data shows 5,7-DMF is a potent inhibitor, but my in vivo study in mice shows no significant effect. What could be wrong?

- **Potential Cause 1:** The dosage of 5,7-DMF may be too low, or its own pharmacokinetics (rapid metabolism/clearance) may prevent it from reaching effective concentrations at the site of action.
- **Solution:** Conduct a pharmacokinetic study of 5,7-DMF itself to ensure adequate systemic exposure. Consider formulating 5,7-DMF to improve its bioavailability [3].
- **Potential Cause 2:** The substrate drug might be primarily cleared via metabolic pathways (e.g., CYP450 enzymes) that are not affected by 5,7-DMF, overshadowing the transporter-mediated interaction.
- **Solution:** Investigate the major elimination pathways of your substrate drug. Design studies that can delineate the contributions of metabolism versus transport.

Q2: When testing 5,7-DMF in Caco-2 cells, how can I confirm that the increased drug absorption is specifically due to P-gp/BCRP inhibition and not other factors?

- **Strategy 1:** Use specific, well-characterized inhibitors as positive controls (e.g., Elacridar for P-gp/BCRP, Ko-143 for BCRP, Verapamil for P-gp). If 5,7-DMF and these controls show similar effects, it strengthens your conclusion [2] [4].
- **Strategy 2:** Employ transfected cell lines (e.g., MDCK-II/BCRP). A dramatic effect in the transfected cells versus a minimal effect in the parental cells provides strong evidence for a BCRP-specific interaction [2] [3].
- **Strategy 3:** Always run bidirectional transport assays (A-to-B and B-to-A). A specific inhibitor will cause a significant decrease in the **efflux ratio**, not just a universal increase in permeability in both directions [1].

Q3: Are there other transporters or pharmacological targets I should consider when studying 5,7-DMF?

- **Yes.** Emerging research indicates that 5,7-DMF and related methoxyflavones have multi-target activities.
 - **MRP2:** Evidence suggests 5,7-DMF also inhibits Multidrug Resistance-Associated Protein 2 (MRP2), which can affect the transport of drugs like rosuvastatin [4].
 - **Neurotransmitter Receptors:** In silico and in vivo studies predict interactions with serotonin receptors (5-HT_{2A}, 5-HT_{2C}) and GABA receptors (GABRA1, GABRG2), indicating potential for

central nervous system effects [5] [6].

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To cite this document: Smolecule. [5 7-dimethoxyflavone herb drug interactions P-gp BCRP].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b587478#5-7-dimethoxyflavone-herb-drug-interactions-p-gp-bcrp>]

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